molecular formula C24H16FN3O2S B2991254 2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1326855-28-0

2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B2991254
CAS No.: 1326855-28-0
M. Wt: 429.47
InChI Key: MVWDFHPYFYCNRQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16FN3O2S and its molecular weight is 429.47. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an isoquinoline moiety, a fluorophenyl group, and a methylthio-substituted oxadiazole. The molecular formula is C20H16FN3O2SC_{20}H_{16}FN_3O_2S with a molecular weight of approximately 373.42 g/mol. The compound is expected to exhibit diverse biological activities due to its intricate structure.

Anticancer Activity

Several studies have indicated that derivatives of isoquinoline and oxadiazole possess significant anticancer properties. For instance, compounds containing oxadiazole rings have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Study : A derivative similar to our compound demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 5.10 µM, indicating that structural modifications can enhance the anticancer efficacy of these compounds .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The presence of the methylthio group in this compound may enhance its ability to scavenge free radicals:

  • Study Findings : In vitro assays have shown that compounds with similar structures significantly reduce lipid peroxidation levels, suggesting strong antioxidant capabilities .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented:

  • Research Insights : Compounds with similar substituents have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Data Table: Biological Activity Overview

Biological ActivityModel SystemIC50 / EffectivenessReference
AnticancerMCF-7 (breast cancer)5.10 µM
AntioxidantLipid peroxidation assayEC50 not specified
AntimicrobialVarious bacterial strainsEffective against multiple strains

Discussion

The diverse biological activities exhibited by This compound suggest its potential as a lead compound in drug development. The combination of the isoquinoline core with fluorinated and thioether functionalities may provide synergistic effects that enhance its pharmacological profiles.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWDFHPYFYCNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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